3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Overview
Description
3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives have been identified as having potential anti-cancer properties . They could be used in the development of new drugs for treating various types of cancer.
Anti-Inflammatory Activity
These compounds have also been found to exhibit anti-inflammatory effects . This makes them potentially useful in treating conditions characterized by inflammation.
Anti-Bacterial Activity
Quinazoline derivatives, including “3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline”, have shown promising results as antibacterial agents . They could be used in the development of new antibiotics.
Analgesic Activity
Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.
Anti-Viral Activity
Quinazoline derivatives have also been found to exhibit anti-viral properties . They could potentially be used in the treatment of various viral infections.
Anti-Oxidant Activity
These compounds have been found to have anti-oxidant properties . This could make them useful in combating oxidative stress, which is implicated in various diseases.
Anti-Hypertensive Activity
Quinazoline derivatives have been found to have anti-hypertensive properties . They could potentially be used in the treatment of high blood pressure.
Anti-Diabetic Activity
Some quinazoline derivatives have been found to have anti-diabetic properties . This could make them useful in the treatment of diabetes.
properties
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3/c23-16-12-10-15(11-13-16)21-19-14-24-20-9-5-4-8-18(20)22(19)26(25-21)17-6-2-1-3-7-17/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNYETAIWWCDOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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